molecular formula C20H20N4O2 B2362810 (Z)-3-(1H-benzo[d]imidazol-1-yl)-N'-((E)-3-(2-methoxyphenyl)allylidene)propanehydrazide CAS No. 401609-89-0

(Z)-3-(1H-benzo[d]imidazol-1-yl)-N'-((E)-3-(2-methoxyphenyl)allylidene)propanehydrazide

Cat. No. B2362810
CAS RN: 401609-89-0
M. Wt: 348.406
InChI Key: AQVHFSPFCZCWCN-PQHPWZNASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of benzimidazole, which is a type of organic compound consisting of a benzene ring fused to an imidazole ring. Benzimidazoles are part of a larger class of heterocyclic aromatic organic compounds. They are used in a wide range of applications, from pharmaceuticals to dyes .


Molecular Structure Analysis

Benzimidazoles are planar molecules that are part of the larger family of azoles. The azole group is a five-membered ring with two nitrogen atoms. In benzimidazoles, the azole ring is fused with a benzene ring .


Chemical Reactions Analysis

Benzimidazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, form salts with acids, and undergo electrophilic substitution .


Physical And Chemical Properties Analysis

Benzimidazoles are typically crystalline solids at room temperature. They are relatively stable compounds due to the resonance stabilization of the aromatic rings .

Scientific Research Applications

Antioxidant and Anticancer Activity

Research has demonstrated the synthesis of novel derivatives with significant antioxidant and anticancer activities. For example, compounds with variations in their structure have been tested for their efficacy against human glioblastoma and triple-negative breast cancer cell lines, with some compounds showing promising results (Tumosienė et al., 2020). This suggests potential applications in developing new therapeutic agents.

Thermophysical Properties of Ionic Liquids

Studies on imidazolium-based ionic liquids, closely related to the benzimidazole structure, reveal their unique thermophysical properties, such as viscosity, density, and thermal behavior, which are crucial for applications in gas separation technologies and as catalysts in various chemical reactions (Muhammad et al., 2012). This research area may offer insights into the use of benzimidazole derivatives in material science and engineering.

Synthesis and Biological Evaluation for Bone Imaging

Derivatives of similar compounds have been labeled with technetium-99m for use in bone imaging, showing high selectivity and rapid clearance from soft tissues, indicating potential applications in diagnostic imaging and nuclear medicine (Qiu et al., 2011).

Catalysis and Chemical Synthesis

Research into the catalytic properties of frameworks like ZIF-7, which contains benzimidazole units, demonstrates their effectiveness in reactions such as the methoxycarbonylation of aniline, suggesting applications in chemical synthesis and industrial catalysis (Dahnum et al., 2019).

Safety And Hazards

Like all chemicals, benzimidazole and its derivatives should be handled with care. They may pose risks depending on their specific structures and the conditions under which they are used .

Future Directions

The future directions for research on this compound would depend on its specific properties and potential applications. Benzimidazole derivatives are a broad and active area of research, with potential applications in many fields .

properties

IUPAC Name

3-(benzimidazol-1-yl)-N-[(Z)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-26-19-11-5-2-7-16(19)8-6-13-22-23-20(25)12-14-24-15-21-17-9-3-4-10-18(17)24/h2-11,13,15H,12,14H2,1H3,(H,23,25)/b8-6+,22-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQVHFSPFCZCWCN-PQHPWZNASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CC=NNC(=O)CCN2C=NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/C=N\NC(=O)CCN2C=NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(1H-benzo[d]imidazol-1-yl)-N'-((E)-3-(2-methoxyphenyl)allylidene)propanehydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.